4-(Cyclopropanecarbonyl)-2-(trifluoromethyl)benzonitrile
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Overview
Description
4-(Cyclopropanecarbonyl)-2-(trifluoromethyl)benzonitrile is an organic compound that features a trifluoromethyl group and a cyclopropanecarbonyl group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropanecarbonyl)-2-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzonitrile core, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
4-(Cyclopropanecarbonyl)-2-(trifluoromethyl)benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 4-(Cyclopropanecarbonyl)-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the cyclopropanecarbonyl group can influence its binding affinity to target proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Cyclopropanecarbonyl)-2-(trifluoromethyl)benzonitrile include:
4-(Trifluoromethyl)benzonitrile: Lacks the cyclopropanecarbonyl group but shares the trifluoromethyl and benzonitrile core.
4-(Cyclopropanecarbonyl)benzonitrile: Lacks the trifluoromethyl group but contains the cyclopropanecarbonyl and benzonitrile core.
2-(Trifluoromethyl)benzonitrile: Similar structure but with the trifluoromethyl group in a different position on the benzonitrile core.
Uniqueness
The uniqueness of this compound lies in the combination of the trifluoromethyl and cyclopropanecarbonyl groups, which can impart distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential biological activity compared to its similar counterparts .
Properties
Molecular Formula |
C12H8F3NO |
---|---|
Molecular Weight |
239.19 g/mol |
IUPAC Name |
4-(cyclopropanecarbonyl)-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)10-5-8(3-4-9(10)6-16)11(17)7-1-2-7/h3-5,7H,1-2H2 |
InChI Key |
QUCXBZJMTQSZLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=CC(=C(C=C2)C#N)C(F)(F)F |
Origin of Product |
United States |
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